molecular formula C25H19ClN2O2 B608107 inS3-54-A26 CAS No. 328998-77-2

inS3-54-A26

Cat. No. B608107
M. Wt: 414.889
InChI Key: LPRJQLIUDBUOPH-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

inS3-54-A26 is a novel inhibitor of the DNA-binding domain (DBD) of STAT3, suppressing tumor growth, metastasis and STAT3 target gene expression in vivo.

Scientific Research Applications

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

The compound inS3-54-A26 has been identified as an inhibitor of the DNA-binding domain of Signal transducer and activator of transcription 3 (STAT3), a protein that plays crucial roles in cancer aggressiveness. This inhibition results in the suppression of proliferation, migration, and invasion of cancer cells. The specificity of inS3-54-A26 towards STAT3 and its potential as a therapeutic agent for advanced and metastatic cancers has been highlighted in research. (Huang et al., 2014), (Huang et al., 2016)

Role in Advanced Metastatic Tumor Treatment

Further studies on inS3-54-A26 have led to the development of a more refined compound, inS3-54A18, which exhibits increased specificity and improved pharmacological properties. This compound binds directly to the DNA-binding domain of STAT3, effectively inhibiting its activity and the expression of downstream target genes. InS3-54A18 has shown effectiveness in inhibiting lung xenograft tumor growth and metastasis, suggesting its potential as an anticancer therapeutic. (Huang et al., 2016)

properties

CAS RN

328998-77-2

Product Name

inS3-54-A26

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.889

IUPAC Name

N-[4-[3-[(4-Chlorophenyl)methylene]-2,3-dihydro-2-oxo-5-phenyl-1H-pyrrol-1-yl]phenyl]-acetamide

InChI

InChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15-

InChI Key

LPRJQLIUDBUOPH-HKWRFOASSA-N

SMILES

CC(NC1=CC=C(N2C(/C(C=C2C3=CC=CC=C3)=C\C4=CC=C(Cl)C=C4)=O)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

inS3-54-A26

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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